3-[(Z)-2-hydroxyprop-1-enyl]-4-(4-methylpiperazin-1-yl)-1,5-benzodiazepine-2-thione
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Overview
Description
3-[(Z)-2-Hydroxyprop-1-enyl]-4-(4-methylpiperazin-1-yl)-1,5-benzodiazepine-2-thione is a complex organic compound with a molecular formula of C17H20N4OS and a molecular weight of 328.4 g/mol. This compound is known for its potential biological activities and is often studied for its applications in various fields such as chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the benzodiazepine core structure. The key steps include:
Formation of the benzodiazepine ring through cyclization reactions.
Introduction of the 4-methylpiperazin-1-yl group at the appropriate position on the benzodiazepine ring.
Addition of the 2-hydroxyprop-1-enyl group using specific reagents and reaction conditions.
Industrial Production Methods: In an industrial setting, the production of this compound would involve large-scale chemical synthesis, ensuring purity and consistency. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: Conversion of the thione group to a sulfone or sulfoxide.
Reduction: Reduction of the thione group to a thiol.
Substitution: Replacement of the 4-methylpiperazin-1-yl group with other functional groups.
Common Reagents and Conditions:
Oxidation: Using oxidizing agents such as hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid).
Reduction: Using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Using nucleophiles or electrophiles under specific conditions.
Major Products Formed:
Oxidation: Formation of sulfones or sulfoxides.
Reduction: Formation of thiols.
Substitution: Formation of derivatives with different functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its biological activities, such as antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic uses, including its role as an impurity in commercial preparations of olanzapine.
Industry: Utilized in the development of new chemical entities and pharmaceuticals.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. The exact mechanism would depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Olanzapine thiolactam impurity
Other benzodiazepine derivatives
Uniqueness: This compound is unique due to its specific structural features, such as the presence of the 2-hydroxyprop-1-enyl group and the 4-methylpiperazin-1-yl group. These features contribute to its distinct chemical and biological properties compared to other similar compounds.
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Properties
IUPAC Name |
3-[(Z)-2-hydroxyprop-1-enyl]-4-(4-methylpiperazin-1-yl)-1,5-benzodiazepine-2-thione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4OS/c1-12(22)11-13-16(21-9-7-20(2)8-10-21)18-14-5-3-4-6-15(14)19-17(13)23/h3-6,11,22H,7-10H2,1-2H3/b12-11- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGFJFJPSKUZRCI-QXMHVHEDSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1=C(N=C2C=CC=CC2=NC1=S)N3CCN(CC3)C)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C/C1=C(N=C2C=CC=CC2=NC1=S)N3CCN(CC3)C)/O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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